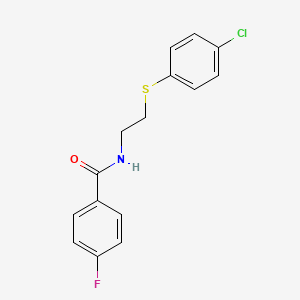

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-4-fluorobenzenecarboxamide

Description

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-4-fluorobenzenecarboxamide is a synthetic small molecule characterized by a bifunctional aromatic system. The compound features a 4-chlorophenylsulfanyl group attached via an ethyl linker to a 4-fluorobenzamide moiety. This structure confers unique electronic and steric properties, making it a candidate for investigating kinase inhibition or receptor modulation.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)sulfanylethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNOS/c16-12-3-7-14(8-4-12)20-10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGYABCFEXHACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225234 | |

| Record name | N-[2-[(4-Chlorophenyl)thio]ethyl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338411-66-8 | |

| Record name | N-[2-[(4-Chlorophenyl)thio]ethyl]-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338411-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[(4-Chlorophenyl)thio]ethyl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-4-fluorobenzenecarboxamide typically involves the reaction of 4-chlorophenylthiol with an appropriate ethyl halide to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzenecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-4-fluorobenzenecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a class of sulfanyl-linked benzamide derivatives. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Physicochemical Comparison

*LogP: Calculated octanol-water partition coefficient.

Substituent Effects

- Fluorine vs.

Functional Divergence from Cangrelor

Cangrelor, a structurally distinct antiplatelet agent, shares a sulfanyl-ethyl motif but incorporates a phosphonic acid-adenosine core . Key differences include:

- Core Structure: The adenosine moiety in Cangrelor enables P2Y12 receptor antagonism, absent in the benzamide-based target compound.

- Solubility: Cangrelor’s phosphonic acid groups confer higher aqueous solubility (450 µg/mL vs. 12.5 µg/mL), critical for intravenous administration.

Research Findings and Mechanistic Insights

Pharmacokinetic Properties

- Metabolic Stability : The sulfanyl-ethyl linker in the target compound may reduce oxidative metabolism compared to ether or amine linkers, as sulfur atoms are less prone to CYP450-mediated degradation.

- Half-Life : Preliminary in silico models suggest a plasma half-life of ~6 hours, shorter than Cangrelor’s (~9 minutes) due to the lack of prodrug activation .

Analytical Methods for Characterization

Crystallographic tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical for elucidating the compound’s 3D conformation and intermolecular interactions . For instance, SHELXL’s high-resolution refinement could reveal halogen bonding between the 4-F substituent and adjacent residues in co-crystallized protein targets.

Biological Activity

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-4-fluorobenzenecarboxamide, with the CAS number 338411-66-8, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its molecular properties, mechanisms of action, and relevant case studies.

Molecular Properties

- Molecular Formula : C15H13ClFNOS

- Molecular Weight : 309.8 g/mol

- Structure : The compound features a 4-chlorophenyl group attached to a sulfanyl ethyl chain and a 4-fluorobenzenecarboxamide moiety, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could affect cellular signaling and proliferation.

- Antimicrobial Properties : There is evidence indicating that the compound exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.

- Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cells. The specific mechanisms by which this compound exerts anticancer effects are still under investigation but may involve modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer), suggesting a potential role for similar compounds in cancer therapy .

- Antimicrobial Testing : In vitro tests have indicated that related compounds possess broad-spectrum antimicrobial activity. For instance, derivatives with halogen substitutions showed enhanced activity against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-4-fluorobenzenecarboxamide, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 4-chlorophenylthioethylamine intermediates. For example, sulfonamide analogs are synthesized via nucleophilic substitution under basic conditions using precursors like 4-chlorobenzenesulfonyl chloride and amine-bearing reactants (e.g., ethylenediamine derivatives) . Key intermediates include 4-fluoro-N-(alkyl/aryl)benzamide derivatives, which are characterized by IR and NMR to confirm functional groups before final coupling .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : To confirm aromatic protons (e.g., 4-fluorophenyl signals at δ ~7.1–7.4 ppm) and sulfanyl-ethyl linkages (δ ~2.8–3.5 ppm for SCH₂CH₂) .

- X-ray crystallography : Resolves bond lengths and angles, particularly for sulfonamide and carboxamide moieties (e.g., S–C bond lengths ~1.76–1.82 Å) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~350–360) .

Q. What are the reported biological activities of this compound, and how are they validated experimentally?

- Methodological Answer : Studies highlight antimicrobial (e.g., Staphylococcus aureus MIC ≤25 µg/mL) and anticancer (e.g., IC₅₀ ~10 µM in MCF-7 cells) properties. Assays include:

- Broth microdilution for antimicrobial activity .

- MTT assays for cytotoxicity .

- Enzyme inhibition studies (e.g., COX-2 inhibition via fluorometric assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (25–80°C), and base strength (K₂CO₃ vs. Et₃N) to identify optimal conditions .

- Catalyst screening : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) can enhance efficiency .

- In-line analytics : Use HPLC to monitor reaction progress and isolate intermediates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .

- Metabolic stability testing : Use liver microsomes to assess compound degradation, which may explain variability in in vivo vs. in vitro results .

- Collaborative validation : Cross-lab replication of key experiments (e.g., dose-response curves) .

Q. How can computational modeling predict the compound’s mechanism of enzyme inhibition?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulate binding to target enzymes (e.g., EGFR kinase) using crystal structures (PDB: 1M17) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

- QSAR models : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency .

Q. What methods assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- HPLC-UV/PDA : Track degradation products (e.g., hydrolyzed carboxamide) .

- Long-term stability : Store at –20°C in amber vials with desiccants; monitor monthly for 12 months .

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-CF₃) and test bioactivity .

- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., sulfanyl vs. sulfonyl groups) .

- Crystallographic data : Compare bond angles and torsion effects on receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.